molecular formula C8H8F3O3P B3047874 ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid CAS No. 146780-09-8

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

Cat. No. B3047874
Key on ui cas rn: 146780-09-8
M. Wt: 240.12 g/mol
InChI Key: TVXYXFHWFHNWTJ-UHFFFAOYSA-N
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Patent
US05532226

Procedure details

Diethyl 3-trifluoromethylbenzylphosphonate (3.0 g, 10.0 mmol) was dissolved in a mixture; of 50 mL of conc hydrochloric acid and 1.5 mL of EtOH and was heated at reflux for 17 hours. After cooling the clear reaction mixture in an ice-water mixture, the white crystalline solid which formed was collected to give 2.05 g (84.3%) of the analytical product, mp=163°-164° C. 300 MHz 1H NMR (DMSO-D6) δ, 7.40-7.75 (m, 4H, aromatic), 3.09 (d, 2H, J=21.5 Hz, PCH2). D.C.I.M.S.[MH+, 241].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][CH:17]=1)[CH2:6][P:7](=[O:14])([O:11]CC)[O:8]CC.Cl>CCO>[F:18][C:2]([F:1])([F:19])[C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][CH:17]=1)[CH2:6][P:7](=[O:8])([OH:11])[OH:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C=1C=C(CP(OCC)(OCC)=O)C=CC1)(F)F
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCO
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
the white crystalline solid which formed
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(CP(O)(O)=O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 84.3%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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